Bimosiamose disodium, with the chemical formula C46H52Na2O16, is a synthetic compound primarily studied for its pharmacological properties. It is classified as a glycosylated compound and is particularly noted for its role in research concerning glycosidic bond formation and the synthesis of phenolic glycosides. Bimosiamose disodium has been investigated for its potential therapeutic applications, including its use as an inhaled medication for various respiratory conditions such as asthma and chronic obstructive pulmonary disease. The compound is also recognized for its selectin-inhibiting properties, which may play a role in reducing inflammation and improving respiratory function .
The synthesis of bimosiamose disodium involves multiple steps, focusing on the formation of glycosidic bonds and the attachment of phenolic structures to a glycosyl moiety. Key methods include:
The reactions often require specific reagents and conditions:
Bimosiamose disodium has a complex molecular structure characterized by multiple functional groups. Its detailed structural representation includes:
The structural complexity contributes to its biological activity, particularly in how it interacts with biological targets.
Bimosiamose disodium undergoes various chemical reactions that are crucial for modifying its structure and enhancing its pharmacological properties. Key reactions include:
The reactions are typically executed under controlled conditions to ensure optimal yields. For instance, specific temperatures and pressures are maintained to facilitate desired reaction pathways while minimizing unwanted side reactions.
Bimosiamose disodium functions primarily as an inhibitor of selectin molecules, which are involved in leukocyte adhesion processes. Its mechanism of action includes:
Bimosiamose disodium exhibits several notable physical properties:
The chemical properties include:
Bimosiamose disodium has several significant applications in scientific research:
Inflammation is a fundamental biological response characterized by the coordinated recruitment of leukocytes from the circulation into affected tissues. This recruitment process is governed by a sophisticated cascade of molecular interactions between leukocytes and the vascular endothelium, with adhesion molecules playing a central regulatory role. Among these, the selectin family of cell adhesion molecules (E-selectin, P-selectin, and L-selectin) mediates the initial tethering and rolling of leukocytes along the vascular wall, a critical prerequisite for firm adhesion and transmigration into tissues. Dysregulated leukocyte infiltration is a hallmark of numerous inflammatory disorders, making selectins attractive therapeutic targets for immunomodulation. Bimosiamose disodium emerged as a pioneering synthetic small-molecule antagonist designed to disrupt this pathogenic cascade through pan-selectin inhibition, offering a novel approach to inflammation control without the immunosuppressive effects of broader anti-inflammatory agents [6].
The development of selectin antagonists represents a significant chapter in immunopharmacology, rooted in the late 20th-century discoveries that elucidated the molecular basis of leukocyte-endothelial interactions. Early research identified selectins as key mediators of the initial low-affinity binding that enables leukocytes to roll along endothelial surfaces under shear flow conditions. This rolling phase facilitates the activation of integrins and subsequent firm adhesion, culminating in transendothelial migration. The therapeutic rationale for selectin inhibition gained substantial momentum when preclinical studies demonstrated that blocking selectin function could attenuate inflammatory responses across diverse disease models, including ischemia-reperfusion injury, acute lung injury, and allergic inflammation [6] [7].
Initial efforts focused on developing monoclonal antibodies against individual selectins (E, P, or L). While these biologics showed promise in animal models, their clinical translation faced challenges related to immunogenicity, suboptimal pharmacokinetics, and limited efficacy due to functional redundancy among selectin family members. This recognition spurred the development of small-molecule inhibitors capable of broader selectin blockade. Early candidates included carbohydrate-based molecules mimicking natural selectin ligands like sialyl Lewis X (sLeˣ). However, these compounds often exhibited poor metabolic stability and low oral bioavailability. Bimosiamose (initially designated TBC1269) emerged from systematic structure-activity relationship studies aimed at overcoming these limitations. Its design focused on creating a synthetically accessible, non-carbohydrate small molecule with enhanced stability and potent affinity for the carbohydrate recognition domain (CRD) common to all three selectins [5] [9].
Table 1: Evolution of Key Selectin Antagonist Candidates
Compound Class | Representative Agents | Primary Target(s) | Development Stage Highlights |
---|---|---|---|
Monoclonal Antibodies | Inclacumab (anti-P) | P-selectin | Phase III for sickle cell VOC; mixed outcomes in MI trials |
Uproleselan (GMI-1271) | E-selectin | Phase III for AML; Phase II for solid tumors | |
Glycomimetics | Rivipansel (GMI-1070) | Pan-selectin | Phase III for sickle cell VOC (failed primary endpoints) |
Synthetic Small Molecules | Bimosiamose (TBC1269) | Pan-selectin (E,P,L) | Phase II for asthma, COPD; proof-of-concept in multiple inflammation models |
GMI-1951 | E-selectin | Preclinical development |
Bimosiamose disodium (1,6-Bis[3-(3-carboxymethylphenyl)-4-(2-α-D-mannopyranosyloxy)phenyl]hexane disodium salt) represents a structurally distinct class of selectin antagonists. Its design departed from traditional glycomimetic approaches by utilizing a biphenyl scaffold linked via a hexane spacer, with terminal mannose-derived sugar moieties and carboxylic acid groups contributing to its high-affinity interaction with the selectin CRD. This synthetic organic compound belongs to the class of phenolic glycosides, characterized by phenolic structures attached to a glycosyl moiety [5]. Crucially, its molecular architecture enables simultaneous inhibition of E-, P-, and L-selectin binding to their cognate ligands, notably P-selectin glycoprotein ligand-1 (PSGL-1) and other glycoprotein counter-receptors expressed on leukocytes [1] [5].
The in vitro characterization of Bimosiamose revealed nanomolar affinity for E-selectin (the primary target identified in pharmacological databases) and potent inhibition of all three selectins in cell adhesion assays under physiological flow conditions [5] [9]. Its relatively small molecular weight (~852 g/mol) and water solubility facilitated formulation for intravenous and, critically, inhaled administration routes. Pharmacokinetic studies in healthy males indicated tolerability and detectable plasma levels following inhalation, supporting its advancement to clinical testing [1] [2]. Bimosiamose's mechanism diverged fundamentally from corticosteroids or cytokine-targeting biologics; instead of broadly suppressing immune function or targeting specific inflammatory mediators, it aimed to disrupt the fundamental cellular trafficking mechanism driving inflammatory cell infiltration into tissues [1].
Early development focused on inflammatory respiratory diseases, driven by the recognition that selectin-mediated leukocyte recruitment is pivotal in asthma and chronic obstructive pulmonary disease (COPD) pathogenesis. Its designation as a New Molecular Entity and exploration across multiple immunological indications (asthma, COPD, psoriasis, atopic dermatitis) underscored its potential as a first-in-class therapeutic strategy targeting adhesion molecules [5] [8]. By the mid-2000s, it had entered proof-of-concept clinical trials, becoming one of the most clinically advanced pan-selectin antagonists.
The therapeutic efficacy of Bimosiamose disodium stems directly from its ability to disrupt the dynamic, multi-step process of leukocyte recruitment at the vascular interface. This process, fundamental to inflammatory pathogenesis, involves sequential molecular interactions:
Bimosiamose's pan-selectin inhibition offers a broader anti-adhesive effect compared to mono-selective antagonists. This was demonstrated in a pivotal randomized, double-blind, placebo-controlled, cross-over trial in mild asthmatics. Following allergen challenge, inhaled Bimosiamose (70 mg bid for 3 days plus a single dose on challenge day) significantly attenuated the late asthmatic reaction (LAR), a process heavily dependent on eosinophil and lymphocyte recruitment. The maximum percentage fall in FEV₁ between 3-8 hours post-allergen was reduced by 50.2% compared to placebo (-6.52 ± 3.86% vs. -13.10 ± 2.30%, p=0.045) [1]. This reduction in LAR occurred without affecting the early asthmatic response (EAR), which is primarily mediated by mast cell mediators and not leukocyte recruitment, underscoring the specificity of Bimosiamose's mechanism targeting cellular infiltration [1].
Table 2: Summary of Key Preclinical and Clinical Efficacy Findings for Bimosiamose
Model/Condition | Key Intervention | Primary Outcome | Proposed Mechanism |
---|---|---|---|
Allergen Challenge (Mild Asthmatics) [1] | Inhaled Bimosiamose (70mg bid days 1-3; 70mg day 4) | 50.2% reduction in max LAR (FEV₁ fall) vs placebo; No effect on EAR | Blockade of eosinophil/lymphocyte recruitment to airways |
Ozone Challenge (Healthy Volunteers) [2] | Inhaled Bimosiamose (10mg bid for 4 days) | 40% reduction in sputum neutrophils (p=0.068); 35% ↓ IL-8, 46% ↓ MMP-9 (p<0.05) | Inhibition of neutrophil rolling/adhesion on activated endothelium |
Uncontrolled Hemorrhagic Shock (Rat) [3] | IV TBC-1269 (25 mg/kg) post-injury | ↓ Lung myeloperoxidase (neutrophil infiltration); ↓ Lung MIP-2/CINC mRNA; ↑ Lung function | Blockade of PMN sequestration in pulmonary vasculature |
Pilocarpine-Induced SE (Mouse) [4] | Anti-α4 integrin / PSGL-1 deficiency | ↓ Leukocyte adhesion in brain venules; ↓ Acute seizures & chronic epilepsy | Disruption of leukocyte-vascular interactions reduces BBB damage |
Beyond direct inhibition of adhesion molecule binding, Bimosiamose exerts downstream modulatory effects on the inflammatory cascade. In a human ozone-induced airway inflammation model (a neutrophilic inflammation), inhaled Bimosiamose (10 mg bid for 4 days) significantly reduced levels of the potent neutrophil chemoattractant interleukin-8 (IL-8) by 35% (p=0.004) and the protease matrix metalloproteinase-9 (MMP-9) by 46% (p=0.022) in sputum supernatant, alongside a trend towards reduced sputum neutrophil counts (40%, p=0.068) [2]. This suppression of pro-inflammatory mediators and enzymes likely results from reduced neutrophil infiltration and activation, breaking the cycle of inflammation where recruited cells amplify the response through mediator release. Furthermore, evidence suggests that blocking leukocyte-endothelial adhesion can prevent secondary damage like blood-brain barrier (BBB) disruption. Studies in models of status epilepticus showed that blocking α4 integrin (a key partner molecule downstream of initial selectin-mediated rolling) or PSGL-1 deficiency prevented BBB leakage, neuronal hyperexcitability, and the development of chronic epilepsy [4]. While not direct evidence with Bimosiamose, this underscores the profound pathophysiological consequences of unhindered leukocyte-endothelial interactions and the therapeutic potential of their blockade. The ability of Bimosiamose to downregulate chemokine expression (e.g., MIP-2, CINC) was directly demonstrated in a rat model of hemorrhagic shock, where its administration reversed lung chemokine upregulation associated with hemorrhage and attenuated neutrophil infiltration (measured by tissue myeloperoxidase) and lung injury [3]. These findings collectively position Bimosiamose as a modulator of the fundamental cellular trafficking mechanism underlying diverse inflammatory pathologies, acting primarily at the critical initial step of leukocyte capture and rolling mediated by selectins [1] [2] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7